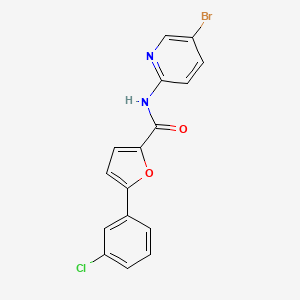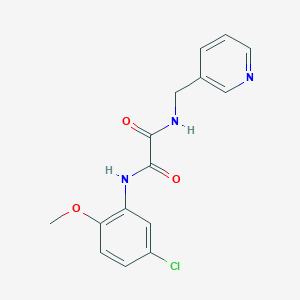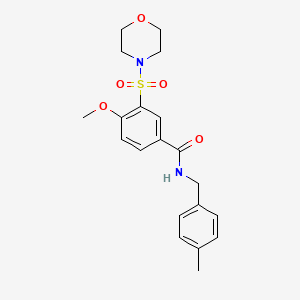![molecular formula C23H12N2O9 B5152380 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid, also known as NBQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid acts as a competitive antagonist of the AMPA receptors, which are responsible for mediating the fast excitatory neurotransmission in the central nervous system. By blocking the activation of these receptors, 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid reduces the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, increasing the expression of neurotrophic factors, and enhancing synaptic plasticity. These effects are thought to underlie the neuroprotective and cognitive-enhancing properties of 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid in lab experiments is its high potency and selectivity for the AMPA receptors, which allows for precise control over the experimental conditions. Additionally, 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has a relatively long half-life, which allows for sustained inhibition of the receptors. However, one limitation of using 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid is its potential to affect other glutamate receptors, such as the kainate receptors, which can complicate the interpretation of the results.
Orientations Futures
There are a number of potential future directions for research on 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid, including investigating its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing properties of 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid, as well as its potential side effects and limitations. Finally, there is a need for the development of more potent and selective AMPA receptor antagonists, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid involves several steps, starting with the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. The resulting compound is then reacted with 3-nitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with phthalic anhydride and a reducing agent to yield the final product, 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid.
Applications De Recherche Scientifique
5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to have neuroprotective effects, reducing the damage caused by ischemia and excitotoxicity. Additionally, 5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
5-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O9/c26-19(11-2-1-3-15(7-11)25(33)34)12-4-5-17-18(10-12)21(28)24(20(17)27)16-8-13(22(29)30)6-14(9-16)23(31)32/h1-10H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNZTZBCUMUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzene-1,3-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)

![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)

![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)